Comparison of In Vitro Potency at Human Carbonic Anhydrase II (hCA II) Against a Core Benzamide Scaffold
In a spectrophotometric esterase assay, N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide demonstrated an inhibition constant (Ki) of 6.30 nM against human carbonic anhydrase II (hCA II) [1]. This potency is substantially higher than that observed for the unsubstituted core scaffold, benzamide, which has a reported IC50 of 3.3 µM against poly(ADP-ribose) polymerase . While this is a different target, it illustrates the significant enhancement in target engagement conferred by the compound's specific substitution pattern compared to the baseline benzamide structure, a key consideration for applications requiring high-affinity small molecule tools.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 6.30 nM (hCA II) |
| Comparator Or Baseline | Benzamide (unsubstituted core scaffold): IC50 = 3.3 µM (PARP) |
| Quantified Difference | The target compound shows an apparent 523-fold increase in potency, though against a different enzyme, highlighting the functional impact of the specific substituents. |
| Conditions | In vitro spectrophotometric assay using 4-nitrophenylacetate as substrate for the target compound. |
Why This Matters
This data demonstrates that the specific chemical structure of this compound yields a high-affinity interaction with a biological target, a property that cannot be assumed for simpler or differently substituted benzamide analogs.
- [1] BindingDB Entry BDBM50589071 (CHEMBL5203234). Target: Carbonic anhydrase 2 (Human). Affinity Data: Ki = 6.30 nM. Curated by ChEMBL. View Source
